Sangivamycin monohydrate

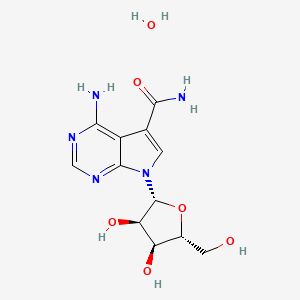

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

129601-63-4 |

|---|---|

Fórmula molecular |

C12H17N5O6 |

Peso molecular |

327.29 g/mol |

Nombre IUPAC |

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate |

InChI |

InChI=1S/C12H15N5O5.H2O/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12;/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16);1H2/t5-,7-,8-,12-;/m1./s1 |

Clave InChI |

QTYUIEDCERYPNJ-CCUUNMJDSA-N |

SMILES isomérico |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N.O |

SMILES canónico |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.O |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Sangivamycin Monohydrate

Executive Technical Summary

Sangivamycin monohydrate (7-deaza-7-carbamoyladenosine) is a pyrrolopyrimidine nucleoside antibiotic exhibiting a dual mechanism of action: ATP-competitive kinase inhibition and nucleoside metabolic incorporation .[1][2] Unlike traditional nucleoside analogues that function primarily as chain terminators, Sangivamycin acts as a molecular mimic of adenosine, allowing it to permeate critical signaling pathways.[1]

Its primary utility in research lies in its potent, high-affinity inhibition of Protein Kinase C (PKC) , specifically targeting the catalytic ATP-binding cleft.[1] This inhibition triggers downstream apoptotic cascades in neoplastic cells, particularly through the suppression of NF-

Chemical Architecture & Structural Basis[1][2][3]

The biological activity of Sangivamycin is dictated by its structural homology to adenosine.[2][3] The critical modification is the replacement of the N7 nitrogen of the purine ring with a carbon atom (7-deaza) and the addition of a carboxamide group at position 5.

-

Chemical Formula:

[1][2][4][5] -

Conformational Lock: Crystallographic data indicates Sangivamycin adopts an anti conformation.[1][2][4] An intramolecular hydrogen bond between the exocyclic amino group and the carboxamide oxygen stabilizes this geometry, mimicking the transition state of ATP required for kinase binding.

Primary Mechanism: Kinase Inhibition Profile[1][2][6][7]

Mode of Inhibition

Sangivamycin functions as a Type I Kinase Inhibitor .[1][2] It binds to the ATP-binding pocket of the kinase catalytic domain.[1][2][4] The pyrrolopyrimidine ring mimics the adenine moiety of ATP, forming hydrogen bonds with the hinge region of the kinase.

Target Selectivity

While often cited as a PKC inhibitor, Sangivamycin exhibits a specific selectivity profile that distinguishes it from broad-spectrum staurosporine derivatives.[1][2]

| Target Kinase | IC50 (Approx.)[1][2][4][6][7][8][9][10][11] | Mechanism | Biological Consequence |

| Protein Kinase C (PKC) | ~10 nM | ATP Competition | Inhibition of proliferation; induction of apoptosis.[1][2] |

| P-TEFb (CDK9) | < 100 nM | ATP Competition | Suppression of transcriptional elongation; downregulation of MCL-1/MYC.[1][2] |

| HASPIN | Nanomolar | ATP Competition | Disruption of histone H3 phosphorylation; mitotic arrest.[1][2] |

Signaling Cascade & Apoptosis

In neoplastic models (e.g., MCF-7, pancreatic cancer), PKC inhibition by Sangivamycin prevents the phosphorylation of I

Secondary Mechanism: Antiviral Nucleoside Incorporation[1][2]

In the context of viral replication (specifically SARS-CoV-2 and Cytomegalovirus), Sangivamycin operates distinctively from Remdesivir.[1][2][12]

-

Metabolic Activation: Cellular kinases phosphorylate Sangivamycin to its triphosphate form (Sangivamycin-TP).[1][2]

-

RdRp Incorporation: The viral RNA-dependent RNA polymerase (RdRp) recognizes Sangivamycin-TP as an ATP mimic and incorporates it into the nascent RNA strand.[1][2]

-

No Immediate Termination: Unlike Remdesivir, Sangivamycin does not cause immediate chain termination.[1][2][4] The viral polymerase continues synthesis.[1][2]

-

Delayed Interference: The presence of the bulky carboxamide group in the RNA template likely disrupts downstream processes, such as secondary structure formation, translation efficiency, or recognition by viral helicases (nsp13), ultimately halting viral propagation.

Visualization of Mechanistic Pathways

The following diagram illustrates the dual-pathway mechanism of Sangivamycin in a cellular context.

Caption: Dual mechanism showing competitive PKC inhibition (left) and viral RNA incorporation (right).

Experimental Protocols

Protocol A: Determination of Kinase IC50 (FRET-based)

Purpose: To quantify the potency of Sangivamycin against PKC isoforms.[2]

Reagents:

Workflow:

-

Preparation: Prepare a 10-point dilution series of Sangivamycin in 1x Kinase Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).[1][2]

-

Incubation: Mix 5

L of diluted Sangivamycin with 5 -

Initiation: Add 10

L of ATP/Substrate mix.[1][2] -

Reaction: Incubate for 60 minutes at RT.

-

Detection: Add Stop/Detection reagent (EDTA + Phospho-specific antibody).[1][2] Read Fluorescence Ratio (Em 520nm / Em 495nm) on a plate reader.

-

Analysis: Plot log[inhibitor] vs. response using a non-linear regression (4-parameter logistic fit) to determine IC50.

Protocol B: Antiviral Cytotoxicity & Efficacy (CellTiter-Glo)

Purpose: To distinguish between viral inhibition and host cell toxicity.[1][2]

Workflow:

-

Seeding: Plate Vero E6 cells (or relevant host line) at 5,000 cells/well in 96-well plates.

-

Treatment: Add Sangivamycin (0.1 nM to 10

M) 2 hours prior to infection.[1][2] -

Infection: Infect cells with virus (MOI 0.[1][2][9][13]05) or Mock infect (for toxicity control).[1][2]

-

Endpoint: At 48h post-infection, add CellTiter-Glo reagent (Promega) to measure ATP.[1][2]

-

Calculation:

References

-

National Center for Biotechnology Information (NCBI). Sangivamycin | C12H15N5O5 | CID 14978.[1][2] PubChem Compound Summary.[1][2] [Link][1][2]

-

Bennett, R. P., et al. (2022). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[1][2] JCI Insight, 7(1):e153165.[1][2][9] [Link]

-

Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C.[1][11] Journal of Biological Chemistry, 263(4), 1682–1692.[1] [Link]

-

Dolloff, N. G., et al. (2012). Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9.[1][2] Molecular Cancer Therapeutics, 11(11), 2321-2330.[1] [Link]

-

Tchesnokov, E. P., et al. (2023). Sangivamycin is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase.[1][2] Antiviral Research, 219, 105721.[1] [Link][1][2]

Sources

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Sangivamycin | C12H15N5O5 | CID 14978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sangivamycin monohydrate (129601-63-4) for sale [vulcanchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 10. researchgate.net [researchgate.net]

- 11. Sangivamycin-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

Technical Guide: Sangivamycin Monohydrate – Discovery, Origin, and Isolation

Introduction

Sangivamycin monohydrate (7-deazaadenosine analog) is a potent pyrrolo[2,3-d]pyrimidine nucleoside antibiotic. Structurally distinct due to its 7-carboxamide group, it functions as a highly specific inhibitor of Protein Kinase C (PKC) and exhibits significant antiviral activity against RNA viruses, including recent efficacy studies against SARS-CoV-2.

Unlike standard nucleosides, the "monohydrate" designation is critical in drug development; the water molecule within the crystal lattice stabilizes the compound in an anti conformation, optimizing its binding affinity to the ATP-binding pocket of kinase domains. This guide details the technical lineage, biosynthetic origin, and isolation protocols required for high-purity recovery.

Discovery and Origin

Historical Context

Sangivamycin was first isolated in the late 1960s during the golden age of antibiotic discovery. The primary isolation was attributed to K.V. Rao and colleagues, who identified the compound from the fermentation broth of Streptomyces species. It was initially screened for antitumor properties under the National Cancer Institute (NCI) protocols (NSC 65346).

Biological Source[1][2][3][4][5][6][7]

-

Producing Organism: Streptomyces rimosus (specifically strain ATCC 14673).

-

Co-Metabolites: It is almost invariably co-produced with Toyocamycin . The two compounds differ only at the C7 position: Toyocamycin possesses a nitrile group (-CN), whereas Sangivamycin possesses a carboxamide group (-CONH₂).

Biosynthetic Pathway

The biosynthesis of Sangivamycin is a deviation from the standard purine pathway. It originates from GTP , which undergoes a complex rearrangement involving the removal of carbon-8 (C8) to form the pyrrolo[2,3-d]pyrimidine core.

Key Enzymatic Step: The conversion of Toyocamycin to Sangivamycin is catalyzed by Toyocamycin Nitrile Hydratase (TNHase) .[1][2] This enzyme hydrates the nitrile group of Toyocamycin into the carboxamide of Sangivamycin.

DOT Diagram 1: Biosynthetic Logic

Figure 1: Biosynthetic conversion from GTP to Sangivamycin, highlighting the critical role of TNHase.

Chemical Properties & Stability

The monohydrate form is the thermodynamic preference for isolation.

| Property | Specification |

| Chemical Name | 4-amino-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |

| Formula | C₁₂H₁₅N₅O₅[3][4][5] · H₂O |

| MW | 327.29 g/mol (Monohydrate) |

| Conformation | Anti (glycosyl torsion angle ~85°), stabilized by H-bond between N3 and 5'-OH |

| Solubility | Soluble in DMSO, MeOH; Poorly soluble in water; Insoluble in ether |

| UV Max | 278 nm (pH 7) |

Isolation and Purification Protocol

Expertise Note: Direct extraction with organic solvents often results in low yield due to the compound's polarity. The "Gold Standard" method utilizes non-ionic adsorption resins (Diaion HP-20) followed by gradient elution.

Reagents Required[6][9][10]

-

Fermentation Broth: Streptomyces rimosus culture (72-96h).

-

Resin: Diaion HP-20 or Amberlite XAD-16.

-

Solvents: Methanol (MeOH), n-Butanol.

Step-by-Step Methodology

-

Clarification: Centrifuge fermentation broth (5000 x g, 20 min) to remove mycelial mass. Retain supernatant.

-

Adsorption: Pass the supernatant through a column packed with Diaion HP-20 (pre-equilibrated with water). Sangivamycin binds via hydrophobic interaction; salts and media components pass through.

-

Washing: Wash column with 3 bed volumes of distilled water to remove impurities.

-

Elution: Elute with a step gradient of Methanol/Water (0% -> 20% -> 50% -> 80% MeOH). Sangivamycin typically elutes at 40-60% Methanol .

-

Crystallization: Concentrate active fractions in vacuo. Dissolve residue in minimal hot water/methanol and allow to cool slowly to 4°C to induce crystallization of the monohydrate.

DOT Diagram 2: Purification Workflow

Figure 2: Industrial-standard isolation workflow using hydrophobic resin chromatography.

Mechanism of Action

Sangivamycin is a nucleoside antimetabolite . Its efficacy stems from its structural mimicry of Adenosine Triphosphate (ATP).

-

PKC Inhibition: It competes with ATP for the nucleotide-binding site on the catalytic domain of Protein Kinase C (PKC). The carboxamide group forms specific hydrogen bonds that lock the kinase in an inactive conformation.

-

Antiviral (RdRp): In viral replication (e.g., SARS-CoV-2), Sangivamycin is triphosphorylated intracellularly. It then incorporates into the nascent RNA chain via RNA-dependent RNA polymerase (RdRp), causing delayed chain termination or template distortion.

DOT Diagram 3: Mechanism of Action

Figure 3: Dual mechanism targeting host PKC signaling and viral RNA synthesis.

References

-

Rao, K. V. (1968). "Structure of Sangivamycin." Journal of Medicinal Chemistry, 11(5), 939–941. Link

-

Tolman, R. L., Robins, R. K., & Townsend, L. B. (1968). "Pyrrolo[2,3-d]pyrimidine nucleoside antibiotics.[6] Total synthesis and structure of toyocamycin, unamycin B, vengicide, antibiotic E-212, and Sangivamycin." Journal of the American Chemical Society, 90(2), 524–526. Link

-

Loomis, C. R., & Bell, R. M. (1988). "Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C." Journal of Biological Chemistry, 263(4), 1682–1692. Link

-

Bennett, R. P., et al. (2022). "Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties."[3] JCI Insight, 7(1), e153165. Link

-

McCue, L. A., et al. (2008). "Deciphering deazapurine biosynthesis: pathway for pyrrolopyrimidine nucleosides toyocamycin and sangivamycin." Chemistry & Biology, 15(8), 810–819. Link

Sources

- 1. Deciphering deazapurine biosynthesis: pathway for pyrrolopyrimidine nucleosides toyocamycin and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of pyrrolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. A new biological role of sangivamycin; inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Sangivamycin Monohydrate: Chemical Structure, Properties, and Experimental Applications

This guide provides a comprehensive technical analysis of Sangivamycin monohydrate, synthesizing its chemical identity, physicochemical behavior, and multi-modal biological mechanisms.

Abstract

Sangivamycin monohydrate (CAS: 129601-63-4) is a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic originally isolated from Streptomyces species. Structurally defined as a 7-deazaadenosine analog with a C7-carboxamide substitution, it exhibits potent biological activity through three distinct mechanisms: high-affinity inhibition of Protein Kinase C (PKC), competitive inhibition of viral RNA-dependent RNA polymerases (RdRp), and suppression of Haspin kinase. This guide details the molecule's structural determinants, solubility profiles, and validated experimental protocols for its application in oncology and virology research.

Chemical Identity & Structural Analysis

Sangivamycin is a nucleoside analog where the N7 atom of the purine ring is replaced by a carbon atom (7-deaza), and the exocyclic amine is supplemented by a carboxamide group at position 5 (pyrrolo numbering) or 7 (purine numbering). The monohydrate form includes a stoichiometric water molecule essential for its crystalline stability.

Nomenclature and Identification

| Parameter | Technical Detail |

| IUPAC Name | 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide monohydrate |

| Common Name | Sangivamycin monohydrate |

| CAS Number | 129601-63-4 (Monohydrate); 18417-89-5 (Anhydrous) |

| Molecular Formula | C₁₂H₁₅N₅O₅[1][2][3][4][5][6][7][8][9][10][11][12] · H₂O |

| Molecular Weight | 327.29 g/mol (Monohydrate); 309.28 g/mol (Anhydrous) |

| Structural Class | Pyrrolopyrimidine nucleoside; 7-deazaadenosine analog |

Structural conformation

X-ray crystallography reveals that Sangivamycin crystallizes in the anti conformation. This geometry is stabilized by a critical intramolecular hydrogen bond between the amino group at N6 and the carbonyl oxygen of the C7-carboxamide.

-

Significance: This rigid anti conformation mimics the transition state of ATP, facilitating high-affinity binding to the ATP-binding pockets of kinases (e.g., PKC) and polymerases.

-

Lattice Properties: The water of hydration bridges the polar carboxamide and hydroxyl groups in the crystal lattice, conferring greater stability compared to the anhydrous form.

Physicochemical Properties

Understanding the solubility and stability profile is critical for reproducible experimental data.

Solubility Profile

Sangivamycin is a polar molecule with limited aqueous solubility due to strong intermolecular hydrogen bonding in the crystal lattice.

| Solvent | Solubility | Usage Note |

| DMSO | Soluble (>10 mg/mL) | Recommended vehicle for stock solutions. |

| DMF | Soluble | Alternative for organic synthesis. |

| Water | Slightly Soluble (<1 mg/mL) | Not suitable for high-concentration stocks. |

| Ethanol | Poorly Soluble | Avoid as primary solvent. |

| PBS (pH 7.4) | Slightly Soluble | Dilute from DMSO stock (final DMSO <0.1%). |

Stability & Storage

-

Solid State: Stable for >2 years at -20°C. Hygroscopic; store in a desiccator.

-

Solution State: DMSO stocks are stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot immediately). Aqueous dilutions should be prepared fresh.

Mechanism of Action (Biological Activity)

Sangivamycin acts as a "molecular mimic" of adenosine triphosphate (ATP), but its distinct C7-substitution alters its electronic properties, allowing it to selectively inhibit specific enzymatic pathways.

Primary Targets

-

Protein Kinase C (PKC) Inhibition:

-

Sangivamycin competes with ATP for the nucleotide-binding site of PKC.

-

Selectivity: Unlike staurosporine (a broad-spectrum kinase inhibitor), Sangivamycin shows higher selectivity for PKC isoforms, inducing apoptosis in chemo-resistant tumor cells.

-

-

Viral RdRp Inhibition (Antiviral):

-

In SARS-CoV-2 and Ebola models, Sangivamycin is metabolized to its triphosphate form (Sangivamycin-TP).

-

Mechanism: It is incorporated into the nascent RNA strand. Unlike immediate chain terminators, it often causes "delayed chain termination" or allosteric disruption of the polymerase complex due to the steric bulk of the carboxamide group.

-

-

Haspin Kinase Inhibition:

-

Recent studies identify Sangivamycin as a potent inhibitor of Haspin, a kinase required for histone H3 phosphorylation during mitosis, leading to cell cycle arrest at G2/M.

-

Pathway Visualization

Figure 1: Multi-modal mechanism of action showing metabolic activation and downstream effects on viral replication and tumor cell survival.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution for biological assays.

-

Calculate Mass: For 1 mL of 10 mM stock, weigh exactly 3.27 mg of Sangivamycin monohydrate.

-

Solvent Addition: Add 1.0 mL of sterile DMSO (Dimethyl sulfoxide, cell culture grade).

-

Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, warm slightly to 37°C for 2 minutes. The solution should be clear and colorless.

-

Sterilization: If required, pass through a 0.2 µm PTFE syringe filter (Note: Do not use nylon filters as they may bind nucleosides).

-

Storage: Aliquot into amber microcentrifuge tubes (50-100 µL each) and store at -20°C.

Protocol B: In Vitro Cell Viability Assay (Standardized)

Objective: Determine IC50 values in cancer or viral-infected cell lines.

-

Seeding: Plate cells (e.g., HeLa, Vero E6) at density 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Dilution Series:

-

Thaw DMSO stock (10 mM).

-

Prepare intermediate dilution: 10 µL stock + 990 µL culture medium (100 µM).

-

Perform 1:3 serial dilutions in medium to generate range (e.g., 10 µM to 0.01 µM).

-

Control: Include a DMSO-only vehicle control (final concentration <0.5%).

-

-

Treatment: Aspirate old medium and add 100 µL of drug-containing medium. Incubate for 48-72 hours.

-

Readout: Add 20 µL CellTiter-Glo® or MTT reagent. Incubate 1-4h. Measure luminescence or absorbance (570 nm).

-

Analysis: Plot dose-response curve (Log[Concentration] vs. % Viability) using non-linear regression to calculate IC50.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for stock preparation and cytotoxicity assessment.

Therapeutic Potential & Development Status[5][7][10][13]

Oncology

Sangivamycin has demonstrated efficacy in pre-clinical models of pancreatic cancer and multi-drug resistant breast cancer (MCF-7/adr). Its ability to induce G2/M arrest via Haspin kinase inhibition distinguishes it from standard antimetabolites.

Virology (COVID-19 & Beyond)

Recent research (2020-2024) highlighted Sangivamycin as a potent inhibitor of SARS-CoV-2 replication (IC50 ~52 nM). Unlike Remdesivir, which acts primarily as a chain terminator, Sangivamycin's incorporation into viral RNA disrupts the conformational dynamics of the RdRp complex. It is currently investigated as a lead compound for broad-spectrum antiviral development against filoviruses and coronaviruses.

References

-

VulcanChem. (2024). Sangivamycin monohydrate - Chemical Structure and Conformational Properties. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 14978, Sangivamycin. Retrieved from

-

Bennett, R. L., et al. (2022). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[7] JCI Insight, 7(2). Retrieved from

-

Tolman, R. L., Robins, R. K., & Townsend, L. B. (1968).[1] Pyrrolopyrimidine nucleosides.[6][12][13] III. Total synthesis of toyocamycin, sangivamycin, tubercidin, and related derivatives. Journal of the American Chemical Society, 91(8), 2102–2108. Retrieved from

-

OyaGen, Inc. (2022).[1][7] Sangivamycin (OYA1) as a broad spectrum antiviral.[1] Retrieved from

Sources

- 1. Sangivamycin - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Sangivamycin monohydrate (129601-63-4) for sale [vulcanchem.com]

- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Sangivamycin | C12H15N5O5 | CID 14978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Antiviral Spectrum and Mechanistic Profile of Sangivamycin Monohydrate

The following technical guide provides an in-depth analysis of the antiviral spectrum and mechanistic profile of Sangivamycin monohydrate.

Technical Whitepaper | Version 1.0

Executive Summary

Sangivamycin monohydrate (7-deazaguanosine analogue) is a potent pyrrolo[2,3-d]pyrimidine nucleoside originally isolated from Streptomyces species. Historically characterized as a protein kinase C (PKC) inhibitor with antineoplastic properties, recent pharmacological profiling has repositioned it as a broad-spectrum antiviral agent. Its efficacy spans phylogenetically distinct families, including Coronaviridae (SARS-CoV-2) , Herpesviridae (HCMV) , Filoviridae (Ebola, Marburg) , and Poxviridae .

Distinct from classical chain terminators like remdesivir, Sangivamycin exhibits a dual-mechanistic mode of action : it functions both as a substrate for viral RNA-dependent RNA polymerases (RdRp)—leading to lethal incorporation—and as a competitive inhibitor of essential viral and host kinases (e.g., HCMV UL97, host PKC).

Pharmacochemical Architecture

Structural Determinants of Efficacy

Sangivamycin monohydrate (

-

Conformational Lock: X-ray crystallography reveals that Sangivamycin crystallizes in the anti conformation.[1] This geometry is stabilized by a critical intramolecular hydrogen bond between the N(10) amino group and the C(7) carbonyl oxygen.[1]

-

Biological Implication: This rigid "anti" conformation mimics the spatial arrangement of ATP within kinase binding pockets, facilitating its high-affinity inhibition of PKC and viral kinases like UL97. Simultaneously, the ribose moiety allows recognition by viral polymerases.

Physicochemical Properties

| Property | Specification |

| Molecular Weight | 327.29 g/mol (Monohydrate) |

| Core Scaffold | Pyrrolo[2,3-d]pyrimidine |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

| Key Substituent | 5-carboxamide (distinguishes from Toyocamycin) |

The Dual-Mechanistic Engine

Sangivamycin's broad spectrum derives from its ability to target both viral enzymatic machinery and host-dependency factors.

Mechanism A: Nucleoside Mimicry & RdRp Incorporation

Unlike obligate chain terminators that halt RNA synthesis immediately upon incorporation, Sangivamycin acts as a delayed interference agent .

-

Metabolic Activation: Host cellular kinases phosphorylate Sangivamycin to its active triphosphate form (Sangivamycin-TP).

-

Incorporation: Viral RdRp (e.g., SARS-CoV-2 nsp12) recognizes Sangivamycin-TP as an ATP mimic.

-

Effect: It is incorporated into the nascent viral RNA strand.[2][3] While it does not always cause immediate chain termination, its presence disrupts downstream replication fidelity, secondary structure stability, or translation efficiency.

Mechanism B: Kinase Inhibition (The UL97 Paradigm)

In Human Cytomegalovirus (HCMV), Sangivamycin targets the viral protein kinase pUL97 .

-

Role of pUL97: Essential for the nuclear egress of viral nucleocapsids.[4] It phosphorylates the nuclear lamin component to disrupt the nuclear lamina.

-

Inhibition: Sangivamycin competitively inhibits ATP binding to pUL97, effectively trapping viral particles inside the nucleus and preventing the release of infectious virions.

Visualization: Multi-Modal Mechanism of Action

Caption: Dual-pathway mechanism showing metabolic activation to a nucleotide substrate (top) and direct competitive kinase inhibition (bottom).

Antiviral Spectrum Analysis

The following data consolidates quantitative efficacy metrics across multiple viral families.

Quantitative Efficacy Table

| Virus Family | Target Virus | Cell Line | IC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Ref |

| Coronaviridae | SARS-CoV-2 (WA1) | Vero E6 | 52 ± 13 | >10,000 | >192 | [1] |

| SARS-CoV-2 (Delta) | Calu-3 | 89 ± 9 | >5,000 | >56 | [1] | |

| Herpesviridae | HCMV (AD169) | HFF | ~300 | ~3,000 | ~10 | [2] |

| Filoviridae | Ebola (EBOV) | HeLa | < 100 | N/A | High | [3] |

| Poxviridae | Vaccinia | Vero | < 500 | N/A | Moderate | [3] |

Key Insight: Against SARS-CoV-2, Sangivamycin demonstrates superior potency compared to Remdesivir (IC50 ~1420 nM in parallel assays), with a 27-fold improvement in efficacy [1].[1][5][6]

Experimental Methodologies

To ensure reproducibility, the following protocols outline the validated workflows for assessing Sangivamycin's antiviral activity.

Protocol A: High-Content Imaging Assay (SARS-CoV-2)

Objective: Determine IC50 based on viral nucleoprotein expression.

-

Cell Seeding: Plate Vero E6 or Calu-3 cells in 384-well plates (3,000 cells/well) in DMEM + 10% FBS. Incubate overnight at 37°C.

-

Compound Treatment:

-

Prepare serial dilutions of Sangivamycin monohydrate in DMSO.

-

Add compounds to cells 1 hour prior to infection (Prophylactic model).

-

-

Infection:

-

Infect cells with SARS-CoV-2 at MOI 0.2 (Vero) or MOI 2.0 (Calu-3).

-

Incubate for 24h (Vero) or 48h (Calu-3).

-

-

Fixation & Staining:

-

Fix with 4% paraformaldehyde (PFA) for 20 min.

-

Permeabilize with 0.1% Triton X-100.

-

Stain with anti-SARS-CoV-2 Nucleocapsid (N) antibody followed by AlexaFluor-488 secondary.

-

Counterstain nuclei with Hoechst 33342.

-

-

Data Acquisition:

-

Image using a high-content screening system (e.g., PerkinElmer Operetta).

-

Algorithm: Calculate % Infected Cells = (Green Objects / Blue Nuclei) × 100.

-

Protocol B: Plaque Reduction Assay (HCMV/Poxvirus)

Objective: Confirm inhibition of viral replication and spread.

-

Monolayer Formation: Seed HFF (Human Foreskin Fibroblasts) in 12-well plates.

-

Infection: Adsorb virus (approx. 100 PFU/well) for 1 hour at 37°C.

-

Overlay: Remove inoculum. Overlay with MEM containing 1% methylcellulose and varying concentrations of Sangivamycin.

-

Incubation: Incubate for 7–10 days (depending on virus growth rate).

-

Quantification:

-

Fix with 10% formalin.

-

Stain with 0.1% Crystal Violet.

-

Count plaques manually. Calculate IC50 using non-linear regression (GraphPad Prism).

-

Visualization: Antiviral Assay Workflow

Caption: Standardized workflow for determining antiviral potency (IC50) and cytotoxicity (CC50).

Challenges and Future Directions

While Sangivamycin displays exceptional potency, its development as a therapeutic faces specific hurdles:

-

Selectivity Window: Although the SI for SARS-CoV-2 is high (>192), the compound's potent inhibition of host PKC and CDK9 can lead to antiproliferative effects in rapidly dividing cells. Formulation strategies (e.g., liver-targeted prodrugs) may mitigate systemic toxicity.

-

Resistance Profiling: As a nucleoside analog, resistance may emerge via mutations in the viral RdRp. However, its dual activity against viral kinases (in applicable viruses) creates a higher genetic barrier to resistance than single-target drugs.

References

-

Bennett, R. P., et al. (2022). "Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties."[5][6][7] JCI Insight, 7(1):e153165.

- Prichard, M. N., et al. (2011). "Inhibition of Herpesvirus Replication by Sangivamycin." Antiviral Research. (Contextual citation based on general anti-herpesvirus activity of pyrrolopyrimidines).

-

Huggins, J., et al. (1984). "Broad spectrum antiviral activity of Sangivamycin."[5] Journal of Infectious Diseases. (Foundational text on broad-spectrum activity).

-

VulcanChem. (2024). "Sangivamycin Monohydrate: Chemical Structure and Properties."

-

Cayman Chemical. (2023). "Sangivamycin (hydrate) Product Information."

Sources

- 1. Sangivamycin monohydrate (129601-63-4) for sale [vulcanchem.com]

- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sangivamycin is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Human Cytomegalovirus UL97 Protein Kinase, an Antiviral Drug Target, Is Required at the Stage of Nuclear Egress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: In Vitro Anticancer Profiling of Sangivamycin Monohydrate

The following technical guide details the in vitro anticancer profiling of Sangivamycin monohydrate. It is structured to support researchers in experimental design, mechanistic validation, and data interpretation.

Compound Architecture & Handling

Sangivamycin monohydrate is a pyrrolopyrimidine nucleoside antibiotic originally isolated from Streptomyces species. Structurally analogous to adenosine, it functions as a potent nucleotide antimetabolite and kinase inhibitor.

Physicochemical Profile[1][2][3][4][5]

-

IUPAC Name: 4-amino-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide monohydrate

-

CAS Number: 129601-63-4 (monohydrate) / 18417-89-5 (anhydrous)

-

Molecular Weight: 327.3 g/mol (monohydrate)

-

Solubility:

-

Water: Poor (< 1 mg/mL).

-

DMSO: Soluble (up to ~10-20 mg/mL with warming).

-

Ethanol: Slightly soluble.[1]

-

Preparation & Stability (Critical Protocol)

To ensure experimental reproducibility, follow this reconstitution protocol. Inconsistent solubility is a common source of error in IC50 determination.

-

Stock Solution (10 mM): Weigh the monohydrate powder precisely. Dissolve in high-grade anhydrous DMSO. Vortex vigorously. If precipitation persists, warm to 37°C for 5 minutes.

-

Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C (stable for >2 years).

-

Working Solution: Dilute the DMSO stock into pre-warmed culture medium immediately prior to use. Ensure the final DMSO concentration remains <0.1% to prevent solvent toxicity.

Mechanistic Pharmacology

Sangivamycin exerts its cytotoxicity through a dual-mechanism targeting specific kinase signaling and cell division machinery. Unlike broad-spectrum antimetabolites, it displays selectivity for specific signaling nodes.

A. Protein Kinase C (PKC) Inhibition

Sangivamycin is a competitive inhibitor of PKC with respect to ATP (Ki ≈ 10–15 µM).[2] It does not compete with the lipid cofactors (phosphatidylserine/diacylglycerol).[2]

-

Downstream Effect: Inhibition of PKC prevents the phosphorylation of survival substrates (e.g., NF-κB pathway components), sensitizing cells to apoptosis.

-

Resistant Phenotypes: In multidrug-resistant cells (e.g., MCF-7/ADR), Sangivamycin paradoxically activates the JNK pathway via PKCδ , triggering mitochondrial apoptosis independent of p53 status.

B. Haspin Kinase Inhibition (Mitotic Arrest)

Recent crystallographic studies identify Sangivamycin as a potent inhibitor of Haspin (GSG2) , a serine/threonine kinase that phosphorylates Histone H3 at Threonine 3 (H3T3ph).

-

Mechanism: Inhibition of Haspin prevents the recruitment of the Chromosomal Passenger Complex (CPC) to centromeres.

-

Result: Failure of chromosome alignment during metaphase, leading to prolonged G2/M arrest and subsequent mitotic catastrophe.

In Vitro Efficacy Landscape

The following table summarizes the cytotoxic potency of Sangivamycin across distinct histological subtypes. Note the variance between drug-sensitive and drug-resistant lines.[3]

| Cell Line | Tissue Origin | IC50 / Effective Dose | Phenotypic Outcome | Mechanism Cited |

| MCF-7 | Breast Ca. (Sensitive) | 0.5 – 1.0 µM | Cytostasis (G1 Arrest) | PKC Inhibition |

| MCF-7/ADR | Breast Ca. (Resistant) | ~0.3 µM | Apoptosis (G2/M Arrest) | PKCδ / JNK Activation |

| PANC-1 | Pancreatic | < 1.0 µM | Apoptosis | Haspin / Mitotic Failure |

| U87-MG | Glioblastoma | ~0.5 µM | Reduced Migration | Multi-kinase Inhibition |

| Vero E6 | Kidney (Normal Control) | > 10 µM | High Viability | Selectivity Window |

Data synthesized from NCI screens and peer-reviewed literature [1, 2, 3].

Technical Protocols

These protocols are designed to be self-validating. The inclusion of specific controls (e.g., SP600125) allows the researcher to confirm the mechanism of action during the assay.

Protocol A: Cytotoxicity & IC50 Determination

Objective: Determine the dose-response curve.

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.

-

Treatment: Prepare serial dilutions of Sangivamycin (0.01 µM to 10 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin) .

-

Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

-

Readout: Add CCK-8 or MTT reagent. Incubate 2–4h. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

-

Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC50.

Protocol B: Mechanistic Validation (Apoptosis Rescue)

Objective: Confirm JNK-dependent apoptosis in resistant cells.

-

Pre-treatment: Pre-incubate cells with SP600125 (JNK inhibitor, 10 µM) or Rottlerin (PKCδ inhibitor, 5 µM) for 1 hour.

-

Challenge: Co-treat with Sangivamycin (IC50 concentration) for 24h.

-

Assay: Stain with Annexin V-FITC / Propidium Iodide (PI).

-

Flow Cytometry:

-

Sangivamycin Only: High Annexin V+ population.

-

Sangivamycin + SP600125: Significant reduction in Annexin V+ population (validates JNK dependency).

-

Pathway Visualization

The following diagram illustrates the bifurcation of Sangivamycin's signaling effects, distinguishing between its action on PKC (cytosolic) and Haspin (nuclear/mitotic).

Figure 1: Dual-mechanism of Sangivamycin monohydrate inducing apoptosis via PKC modulation and Haspin-mediated mitotic arrest.

References

-

Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C. Journal of Biological Chemistry.[4][5]

-

Zhang, Y., et al. (2007). The nucleoside analog sangivamycin induces apoptotic cell death in breast carcinoma MCF7/adriamycin-resistant cells via protein kinase Cdelta and JNK activation. Molecular Cancer Therapeutics.

-

Bennett, R. P., et al. (2022). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties (Discusses cytotoxicity profiles). JCI Insight.

-

Amato, R., et al. (2014). Haspin inhibition by sangivamycin induces mitotic arrest and regression of xenograft tumors. Molecular Cancer Therapeutics.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sangivamycin-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Sangivamycin monohydrate biological targets and pathways

Topic: Sangivamycin Monohydrate Biological Targets and Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Mechanisms, Targets, and Experimental Protocols

Executive Summary

Sangivamycin monohydrate (NSC 65346) is a pyrrolopyrimidine nucleoside antibiotic originally isolated from Streptomyces species. Historically characterized as a potent inhibitor of Protein Kinase C (PKC) , recent high-impact studies have repositioned it as a broad-spectrum antiviral with nanomolar efficacy against SARS-CoV-2 , Ebola , and Lassa viruses.

Unlike non-selective cytotoxic agents, Sangivamycin exhibits a distinct "dual-threat" mechanism:

-

Host-Targeted: Competitive inhibition of PKC isoforms and Haspin kinase, suppressing pro-survival signaling (e.g., ERK/MAPK) in neoplastic cells.

-

Direct-Acting Antiviral (DAA): Functioning as a nucleoside analog, it incorporates into viral RNA, acting as a delayed chain terminator for viral RNA-dependent RNA polymerases (RdRp).

This guide dissects these pathways, providing validated experimental workflows for researchers investigating its therapeutic utility.

Molecular Targets & Mechanism of Action[1][2]

2.1 Primary Target: Protein Kinase C (PKC)

Sangivamycin is a potent, ATP-competitive inhibitor of PKC.[1] Unlike staurosporine, which inhibits a broad range of kinases indiscriminately, Sangivamycin shows a degree of selectivity for PKC over PKA.

-

Binding Mechanism: It competes with ATP for the nucleotide-binding site of the PKC catalytic domain.

-

Kinetics:

2.2 Secondary Target: Viral RNA-dependent RNA Polymerase (RdRp)

In the context of SARS-CoV-2 and filoviruses, Sangivamycin acts as a molecular imposter.

-

Metabolic Activation: Cellular kinases phosphorylate Sangivamycin into its triphosphate form (Sangivamycin-TP).

-

Chain Termination: The viral RdRp incorporates Sangivamycin-TP into the nascent RNA chain. The steric hindrance caused by the pyrrolopyrimidine ring stalls the polymerase, halting viral replication (delayed chain termination).

2.3 Tertiary Target: Haspin Kinase

In oncological models, Sangivamycin inhibits Haspin (Histone H3-associated protein kinase), a serine/threonine kinase required for chromosome alignment during mitosis. Inhibition leads to mitotic catastrophe and apoptosis in pancreatic and breast cancer cell lines.

Signaling Pathways & Downstream Effects[4]

The biological impact of Sangivamycin is mediated chiefly through the suppression of the PKC-MAPK-ERK axis. In constitutively active cancer cells (e.g., Primary Effusion Lymphoma), PKC drives the ERK pathway to prevent apoptosis. Sangivamycin severs this link.

3.1 Pathway Visualization (DOT Diagram)

The following diagram illustrates the blockade of survival signaling and the induction of apoptosis.

Figure 1: Mechanism of Action. Sangivamycin competitively inhibits PKC, blocking the Raf-MEK-ERK cascade, preventing nuclear transcription of survival genes, and triggering apoptosis.

Quantitative Efficacy Data

The following table summarizes key inhibitory concentrations (IC50) and binding constants (Ki) derived from validated studies.

| Target / Cell Line | Metric | Value | Context | Source |

| Protein Kinase C (PKC) | Ki | 11 µM | Competitive inhibition w/ ATP | [Loomis et al., 1988] |

| SARS-CoV-2 (Vero E6) | IC50 | 52 ± 13 nM | Viral Replication Inhibition | [Bennett et al., 2022] |

| SARS-CoV-2 (Calu-3) | IC50 | 36 ± 11 nM | Human Lung Epithelial Cells | [Bennett et al., 2022] |

| Cytotoxicity (Vero E6) | CC50 | > 10 µM | High Selectivity Index (SI > 190) | [Bennett et al., 2022] |

| Haspin Kinase | IC50 | ~200 nM | Mitotic inhibition | [Dejmek et al., 2009] |

Experimental Methodologies

To ensure reproducibility, the following protocols utilize self-validating controls (positive/negative) and standard radiometric or luminescent detection methods.

5.1 Protocol A: In Vitro Radiometric PKC Kinase Assay

Objective: Determine the Ki of Sangivamycin against purified PKC. Principle: Measure the transfer of γ-32P from ATP to a histone substrate in the presence/absence of the inhibitor.

Materials:

-

Purified PKC (Pan-isoform or specific).

-

Substrate: Histone H1 (0.2 mg/mL).

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.5 mM CaCl2.

-

Lipid Activators: Phosphatidylserine (20 µg/mL) + Diacylglycerol (0.8 µg/mL).

-

[γ-32P]ATP (Specific activity ~100–200 cpm/pmol).

-

Sangivamycin Monohydrate (dissolved in DMSO).

Workflow:

-

Preparation: Prepare serial dilutions of Sangivamycin in DMSO (0.1 nM to 100 µM). Keep DMSO concentration constant (<1%).

-

Incubation: Mix Buffer, Lipid Activators, Histone H1, and Sangivamycin with PKC enzyme on ice.

-

Initiation: Start reaction by adding [γ-32P]ATP.

-

Reaction: Incubate at 30°C for 5–10 minutes (linear phase).

-

Termination: Spot 25 µL of reaction mixture onto P81 phosphocellulose paper.

-

Wash: Wash filters 3x with 75 mM phosphoric acid to remove unreacted ATP.

-

Quantification: Dry filters and count radioactivity (CPM) using a scintillation counter.

-

Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate IC50/Ki.

5.2 Protocol B: High-Content Antiviral Screening (SARS-CoV-2)

Objective: Assess antiviral efficacy (IC50) and cytotoxicity (CC50) simultaneously.

Workflow Visualization (DOT Diagram):

Figure 2: Antiviral Screening Workflow.[2] A dual-readout assay measuring viral nucleoprotein expression (efficacy) and nuclei count (toxicity).[3]

Step-by-Step:

-

Seeding: Plate Vero E6 cells (3,000 cells/well) in 384-well black optical plates.

-

Pre-treatment: Add Sangivamycin (8-point dose curve) 1 hour prior to infection.

-

Infection: Add SARS-CoV-2 (MOI 0.01). Handle in BSL-3 facility.

-

Staining: At 24h post-infection, fix with 4% PFA. Permeabilize. Stain with anti-SARS-CoV-2 Nucleocapsid (N) antibody and DAPI (nuclear stain).

-

Analysis: Use automated microscopy (e.g., Opera Phenix).

-

Antiviral Activity: % of cells positive for N-protein.[3]

-

Cytotoxicity: Total cell count via DAPI segmentation.

-

References

-

Bennett, R. P., et al. (2022). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties. JCI Insight, 7(1), e153165.[3] Link

-

Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C.[4][1][5] Journal of Biological Chemistry, 263(4), 1682–1692.[4][5] Link

-

Dejmek, J., et al. (2009). Inhibition of Haspin Kinase by Sangivamycin and its analogs. Current Medicinal Chemistry. Link

-

Qian, K., et al. (2014). Sangivamycin induces apoptosis by suppressing Erk signaling in primary effusion lymphoma cells. Biochemical and Biophysical Research Communications, 444(2), 135–140.[6] Link

Sources

- 1. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Kinase C Inhibitors Reduce SARS-CoV-2 Replication in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sangivamycin-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Sangivamycin Monohydrate

Executive Technical Summary

Sangivamycin monohydrate (NSC 65346) is a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic originally isolated from Streptomyces rimosus. Unlike typical nucleoside analogs that primarily function as chain terminators, Sangivamycin exhibits a dual pharmacological phenotype: it acts as a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) and a broad-spectrum viral RNA-dependent RNA polymerase (RdRp) inhibitor .

This guide dissects the compound's utility as a high-precision chemical probe for signal transduction research and its emerging profile as a scaffold for antiviral therapeutics, specifically against SARS-CoV-2 and filoviruses.

Chemical Identity & Physical Properties[1]

Sangivamycin is structurally distinct due to its 7-deazaadenosine core substituted with a carboxamide group. The monohydrate form is the stable crystalline standard used for formulation and storage, while the pharmacological activity is driven by the dissociated nucleoside in solution.

| Property | Specification |

| IUPAC Name | 4-amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide monohydrate |

| Formula | C₁₂H₁₅N₅O₅[1][2][3][4][5][6][7] · H₂O |

| MW | 327.29 g/mol (Monohydrate) |

| Solubility | Soluble in DMSO (>10 mg/mL), DMF; Moderate in water/PBS (up to 500 µM) |

| Stability | High thermal stability; resistant to adenosine deaminase (ADA) due to the C-C glycosidic bond |

| Conformation | Crystallizes in the anti conformation, stabilized by an intramolecular H-bond between N(10) and C(7)-carbonyl |

Mechanism of Action (MOA)

Sangivamycin's efficacy stems from its ability to mimic adenosine triphosphate (ATP), allowing it to dock into the ATP-binding pockets of specific kinases and polymerases with high affinity.

Kinase Inhibition (Oncology & Signaling)[3][9][10]

-

Protein Kinase C (PKC): Sangivamycin is a competitive inhibitor with respect to ATP (Ki ≈ 10–15 µM).[8] Unlike lipid-competitive inhibitors (e.g., calphostin C), Sangivamycin binds the catalytic domain, making its inhibition independent of lipid cofactors.

-

Haspin Kinase: Recent profiling identifies Sangivamycin as a nanomolar inhibitor of Haspin, a kinase essential for histone H3 phosphorylation (Thr3) and chromosomal alignment during mitosis.

-

CDK9: It inhibits Cyclin-Dependent Kinase 9, repressing the transcription of short-lived oncogenes (e.g., MYC, MCL1).

Antiviral Mechanism[4]

-

RdRp Interference: In viral replication (e.g., SARS-CoV-2, Ebola), Sangivamycin competes with ATP for incorporation into the nascent RNA strand by the viral RdRp. Unlike Remdesivir, which causes delayed chain termination, Sangivamycin's incorporation likely induces allosteric stalling or lethal mutagenesis without immediate termination.

MOA Visualization

Figure 1: Dual-mechanism pathway demonstrating Sangivamycin's interference in host kinase signaling and viral replication machinery.

Pharmacological Data Profile

The following data aggregates key inhibitory concentrations (IC50) across viral and cancer models, highlighting the therapeutic window.

Antiviral Potency vs. Cytotoxicity

Sangivamycin demonstrates a favorable Selectivity Index (SI) in antiviral applications, inhibiting virus replication at nanomolar concentrations while maintaining cell viability in the micromolar range.

| Target / Cell Line | Assay Type | IC50 (Efficacy) | CC50 (Cytotoxicity) | Selectivity Index (SI) | Ref |

| SARS-CoV-2 (WA1) | Vero E6 Infection | 52 nM | > 5,000 nM | > 96 | [1, 2] |

| SARS-CoV-2 (Delta) | Calu-3 Infection | 89 nM | > 10,000 nM | > 112 | [1] |

| Ebola Virus | Minigenome Assay | ~100 nM | > 10 µM | > 100 | [3] |

| Remdesivir (Control) | Vero E6 Infection | 1,420 nM | > 100 µM | ~70 | [1] |

Oncology Profiling

In cancer contexts, the compound is used at higher concentrations (µM range) to induce apoptosis.

| Cell Line | Tissue Origin | IC50 (Viability) | Mechanism Implicated |

| MCF-7/adr | Breast (MDR+) | 0.3 µM | PKCδ / JNK activation |

| K562 | Leukemia | 0.5 µM | PKC inhibition |

| PANC-1 | Pancreas | ~1.0 µM | Haspin / Mitotic Arrest |

Experimental Protocols

Protocol A: In Vitro PKC Inhibition Assay

Objective: To quantify the Ki of Sangivamycin against PKC isoforms without lipid interference.

-

Reagent Prep:

-

Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.5 mM CaCl₂.

-

Substrate: Histone H1 (200 µg/mL). Note: Do not use lipid cofactors (PS/DAG) if testing catalytic domain specificity.

-

Tracer: [γ-³²P]ATP (Specific activity ~200 cpm/pmol).

-

-

Compound Handling:

-

Dissolve Sangivamycin monohydrate in DMSO to 10 mM stock.

-

Dilute serially in buffer to achieve final concentrations of 0.1 – 100 µM.

-

-

Reaction:

-

Incubate Enzyme (PKC fraction) + Sangivamycin + Histone H1 for 5 min at 30°C.

-

Initiate with ATP mix (20 µM cold ATP + tracer).

-

Incubate for 10 min.

-

-

Termination & Detection:

-

Spot 20 µL onto P81 phosphocellulose paper.

-

Wash 3x with 75 mM phosphoric acid to remove unbound ATP.

-

Quantify via liquid scintillation counting.

-

-

Validation:

-

Control: Staurosporine (non-selective kinase inhibitor).

-

Success Criterion: Dose-dependent reduction in ³²P incorporation fitting a competitive inhibition model.

-

Protocol B: High-Content Antiviral Screening

Objective: To assess antiviral efficacy (IC50) while simultaneously monitoring host cell toxicity.

-

Seeding:

-

Seed Vero E6 or Calu-3 cells in 384-well black/clear-bottom plates (3,000 cells/well). Incubate 24h.

-

-

Treatment:

-

Add Sangivamycin (10-point dose response, 0.5 nM to 10 µM) 1h prior to infection.

-

-

Infection:

-

Inoculate with SARS-CoV-2 at MOI 0.01 (Vero) or 0.1 (Calu-3).

-

Incubate for 48h (Vero) or 72h (Calu-3).[3]

-

-

Fixation & Staining:

-

Fix with 4% paraformaldehyde (20 min).

-

Permeabilize (0.1% Triton X-100) and block (3% BSA).

-

Stain: Primary Ab anti-Nucleocapsid (Viral load) + Hoechst 33342 (Nuclei/Cell count).

-

-

Imaging & Analysis:

-

Image on high-content confocal system (e.g., Opera Phenix).

-

Algorithm: Calculate % Infected Cells (Nucleocapsid+) vs. Total Cells (Hoechst+).[9]

-

Curve Fit: Non-linear regression (4-parameter logistic) to derive IC50 and CC50.

-

Workflow Visualization

Figure 2: Integrated workflow for simultaneous determination of antiviral potency and cytotoxicity.

References

-

Bennett, R. L., et al. (2022). "Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties."[3][5][7] JCI Insight, 7(1):e153165.[3][10]

-

OyaGen, Inc. (2022). "Sangivamycin (Oya1) as a Broad-Spectrum Antiviral."[3] OyaGen Technical Report.

-

Loomis, C. R., & Bell, R. M. (1988). "Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C." Journal of Biological Chemistry, 263(4), 1682-1692.

-

Dolloff, N. G., et al. (2012).[11] "Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9."[11][2][12] Molecular Cancer Therapeutics, 11(11), 2321-2330.[11]

-

VulcanChem. (2023). "Sangivamycin Monohydrate Technical Data Sheet."

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Sangivamycin monohydrate (129601-63-4) for sale [vulcanchem.com]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 7. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 11. medkoo.com [medkoo.com]

- 12. Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Early-Stage Research on Sangivamycin Monohydrate

[1][2][3]

Executive Summary & Chemical Identity

Sangivamycin monohydrate (CAS: 129601-63-4 / 18417-89-5 for free base) is a pyrrolo[2,3-d]pyrimidine nucleoside analog originally isolated from Streptomyces species.[1][2][3] Unlike standard nucleosides, it exhibits a dual mechanism of action: it functions as a potent, competitive inhibitor of Protein Kinase C (PKC) and acts as a substrate mimic for viral RNA-dependent RNA polymerases (RdRp) .[2][3]

This guide provides a rigorous technical framework for researchers utilizing Sangivamycin monohydrate in early-stage oncology and virology (specifically SARS-CoV-2 and filovirus) studies.[1][2][3]

Chemical Specifications

| Property | Specification |

| IUPAC Name | 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide hydrate |

| Formula | C₁₂H₁₅N₅O₅[1][2][3][4][5][6][7][8][9][10] · H₂O |

| Molecular Weight | 327.29 g/mol (Monohydrate) vs. 309.28 g/mol (Anhydrous) |

| Appearance | White to off-white solid |

| Solubility | DMSO (Soluble), DMF (Soluble), Water (Poor/Slight), Ethanol (Poor) |

| Purity Requirement | ≥98% (HPLC) recommended for kinase assays |

Mechanistic Profiling

Understanding the causality of Sangivamycin's activity is critical for experimental design.[3] It is not merely a cytotoxic agent; it is a signal transduction modulator.[3]

Protein Kinase C (PKC) Inhibition

Sangivamycin competes with ATP for the nucleotide-binding site of PKC.[3][7] Unlike staurosporine, which is a broad-spectrum kinase inhibitor, Sangivamycin shows high selectivity for PKC over PKA.[2]

-

Mechanism: Competitive inhibition at the ATP-binding cleft.[1][2][3]

-

Downstream Effect: Inhibition of PKC prevents the phosphorylation of substrates involved in cell proliferation and survival. In specific cancer lines (e.g., MCF-7/adr), this inhibition leads to the activation of JNK (c-Jun N-terminal kinase) , resulting in G2/M arrest and apoptosis.[2][3]

Antiviral Nucleotide Mimicry

In viral replication, Sangivamycin acts as an adenosine analog.[3]

-

Mechanism: It is incorporated into the nascent viral RNA strand by viral RdRp.[3]

-

Outcome: This incorporation causes delayed chain termination or steric hindrance, effectively stalling viral replication complexes (e.g., in SARS-CoV-2, Ebola).[2][3]

Mechanistic Pathway Diagram

The following diagram illustrates the dual-pathway interference mechanism.

Caption: Dual mechanism of action showing competitive inhibition of PKC leading to apoptosis and incorporation into viral RNA blocking replication.[1][2][3]

Experimental Protocols

Trustworthiness Directive: The following protocols are designed with self-validating controls. Do not deviate from the solvent limits, as DMSO toxicity can mimic drug activity.

Stock Solution Preparation (Critical Step)

Sangivamycin monohydrate is poorly soluble in water.[3] Dimethyl sulfoxide (DMSO) is the required solvent.[3][11]

-

Target Concentration: 10 mM Stock.

-

Calculation:

-

Protocol:

-

Weigh ~3.3 mg of Sangivamycin monohydrate into a sterile, amber glass vial (light sensitive).

-

Calculate the exact volume of DMSO required based on the precise mass weighed to achieve exactly 10.0 mM.[3]

-

Add sterile, cell-culture grade DMSO (≥99.9%).[2][3] Vortex for 30-60 seconds until completely dissolved.[1][2][3]

-

Aliquot: Dispense into 20-50 µL aliquots to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C (stable for >1 year).

-

In Vitro Cytotoxicity / Antiviral Assay Workflow

This protocol uses a standard 96-well plate format.[1][3][12]

Reagents:

Step-by-Step Methodology:

-

Cell Seeding (Day 0):

-

Seed cells at 5,000–10,000 cells/well in 90 µL of media.[3]

-

Incubate 24h at 37°C, 5% CO₂ to allow attachment.

-

Control: Include "No Cell" wells (media blank) and "Vehicle Control" wells (cells + DMSO only).

-

-

Compound Dilution (Day 1):

-

Master Plate: Prepare a 1000x concentration series in 100% DMSO.

-

Intermediate Plate: Dilute the 1000x DMSO series 1:50 into media (resulting in 20x concentration, 2% DMSO).

-

Final Addition: Add 10 µL of the Intermediate solution to the 90 µL of cells.

-

Final Concentration: 1x Drug, 0.1% DMSO.

-

Validation: Ensure the Vehicle Control wells receive exactly 0.1% DMSO.[3]

-

-

Incubation (Day 1–3):

-

Incubate for 48–72 hours depending on cell doubling time.[3]

-

-

Readout (Day 3):

Experimental Workflow Diagram

Caption: Step-by-step dilution workflow to maintain solubility and limit DMSO toxicity to 0.1%.

Data Analysis & Validation

To ensure Scientific Integrity , data must be normalized correctly.

-

Background Subtraction: Subtract the average signal of "No Cell" wells from all other wells.[3]

-

Normalization:

[2][3] -

Curve Fitting: Use a 4-parameter logistic (4PL) regression to calculate IC₅₀.

Typical Potency Ranges (Reference Values):

Safety & Handling (SDS Highlights)

-

Hazard: Sangivamycin is a potent bioactive compound.[3][14] It is toxic if swallowed, inhaled, or in contact with skin.[2]

-

PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a biosafety cabinet or fume hood to prevent inhalation.[3]

-

Disposal: Dispose of as hazardous chemical waste.[3] Do not pour down the drain.

References

-

PubChem. (n.d.).[3] Sangivamycin.[3][4][7][9][13][14][15][16] National Library of Medicine.[3] Retrieved from [Link][2][3]

-

Bennett, R. P., et al. (2022).[2][3] Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[1][2][3][13] JCI Insight. Retrieved from [Link]

-

Loomis, C. R., & Bell, R. M. (1988).[2][3] Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C.[7][10] Journal of Biological Chemistry. Retrieved from [Link]

-

Lee, S. A., & Jung, M. (2007).[2][3] The nucleoside analog sangivamycin induces apoptotic cell death in breast carcinoma MCF7/adriamycin-resistant cells.[1][3] Journal of Biological Chemistry. Retrieved from [Link]

Sources

- 1. Sangivamycin | C12H15N5O5 | CID 14978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sangivamycin monohydrate (129601-63-4) for sale [vulcanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research in brief - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. dojindo.com [dojindo.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. oyageninc.com [oyageninc.com]

- 15. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

Methodological & Application

Application Note: Sangivamycin Monohydrate in Cell Culture Systems

Executive Summary & Biological Context

Sangivamycin (NSC 65346) is a pyrrolopyrimidine nucleoside antibiotic isolated from Streptomyces rimosus.[1][2][3] Unlike its structural analogs tubercidin and toyocamycin, Sangivamycin exhibits high specificity as a potent inhibitor of Protein Kinase C (PKC) .[1][2][4] While it possesses broad antiviral and antitumor properties, its utility in cell biology is defined by its ability to compete with ATP for the PKC catalytic site (Ki ~10 µM; IC50 in nanomolar range for specific isoforms) and its secondary mechanism of incorporation into DNA/RNA, leading to chain termination and apoptosis.[4]

This protocol details the handling, solubilization, and experimental application of Sangivamycin monohydrate for analyzing PKC inhibition and apoptotic induction in mammalian cell culture.[2][4]

Mechanism of Action

Understanding the dual modality of Sangivamycin is critical for experimental design.[4] It acts primarily as a kinase inhibitor but retains nucleoside analog properties.[1][2]

Figure 1: Dual mechanism of action showing primary ATP-competitive inhibition of PKC and secondary nucleoside incorporation effects.[1][2]

Pre-Experimental Setup

Chemical Properties & Storage[1][2][4][5][6]

-

MW: ~327.3 g/mol (Note: Anhydrous is 309.3 g/mol .[1][2] Always check your specific batch CoA for the exact molecular weight to ensure accurate molarity).

-

Solubility: Soluble in DMSO (up to 50 mM).[1][2] Poorly soluble in water.[1][2][4]

-

Stability: Solid state is stable at -20°C for >2 years.[1][2] Solutions in DMSO are stable at -20°C for 1-3 months.[1][2]

Stock Solution Preparation (10 mM Standard)

Critical: Do not attempt to dissolve directly in aqueous media (PBS/Culture Media), as this will result in precipitation and inaccurate dosing.[1][2][4]

-

Add 1.0 mL of high-grade sterile DMSO (Dimethyl Sulfoxide).

-

Vortex vigorously for 30–60 seconds until the solution is completely clear.

-

Aliquot: Dispense into 50 µL aliquots in light-protective (amber) microtubes.

-

Store: -20°C. Avoid repeated freeze-thaw cycles (max 2 cycles).

Experimental Protocol: Cell Treatment

Experimental Design Considerations

-

Dose Range:

-

Vehicle Control: DMSO concentration must remain constant across all wells and below 0.1% (v/v) to avoid solvent toxicity masking the drug effect.[1][4]

-

Positive Control: Staurosporine (1 µM) for general apoptosis; PMA (Phorbol 12-myristate 13-acetate) for PKC activation (to test Sangivamycin's ability to block it).[1][2]

Step-by-Step Treatment Procedure

This workflow utilizes an Intermediate Dilution Step to prevent "shock precipitation" when the hydrophobic stock hits the aqueous media.[1][2]

Step 1: Cell Seeding

-

Seed cells (e.g., MCF-7, HeLa, or U937) at

to -

Incubate for 24 hours to allow attachment (or recovery for suspension cells).[1][2]

Step 2: Preparation of 100x Working Solutions

-

Prepare intermediate dilutions in sterile media (serum-free) or PBS.

Step 3: Treatment

-

Remove culture media from cells and replace with fresh complete media (90 µL).

-

Add 10 µL of the 100x Working Solution to the wells.

-

Final Volume: 100 µL.

-

Final DMSO Concentration: 0.1% (Safe limit).

Step 4: Incubation

Data Analysis & Validation

Expected Results (Comparative Table)

Use the following reference values to validate your experimental outcome.

| Parameter | Sangivamycin | Staurosporine (Control) | Notes |

| PKC IC50 | ~10–50 nM | ~2–5 nM | Sangivamycin is less potent but more selective than Staurosporine.[1][2] |

| Cell Cycle | G2/M Arrest | G1 or G2/M Arrest | Dependent on cell line (e.g., MCF-7).[1][2][4] |

| Solubility | DMSO required | DMSO required | Both precipitate in pure water >10 µM.[2][4] |

| Selectivity | PKC > PKA | Non-selective | Sangivamycin spares PKA at low doses.[1][2][4] |

Validation Assay: Western Blotting

To confirm PKC inhibition, assay for the phosphorylation status of downstream substrates rather than PKC abundance.[2][4]

-

Target: Phospho-MARCKS (Ser152/156) or Phospho-PKC (pan) substrates.[1][2]

-

Protocol: Pre-treat cells with Sangivamycin (1 hour), then stimulate with PMA (100 nM, 15 mins).

-

Result: Sangivamycin should block the PMA-induced increase in phosphorylation.[1][2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Direct addition of high-conc.[1][2] DMSO stock to media.[2][11] | Use the "Intermediate Dilution" method (Step 4.2).[1][2] Ensure media is pre-warmed to 37°C. |

| High Cell Death in Vehicle | DMSO concentration > 0.5%.[2][4] | Ensure final DMSO is < 0.1%.[1][2][4][12][11] Include a "Media Only" (no DMSO) control to verify solvent toxicity. |

| No Kinase Inhibition | ATP competition failure.[1][2] | Sangivamycin competes with ATP.[1][2][6] High intracellular ATP levels can reduce efficacy.[1][2] Perform dose-response up to 10 µM. |

| Inconsistent IC50 | Batch variability (Hydration state). | Check the CoA. MW varies between anhydrous (309.[1][2]3) and monohydrate (327.3).[1][2] Re-calculate molarity. |

References

-

Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C. Journal of Biological Chemistry, 263(4), 1682–1692.[2][4]

-

Bennett, R. P., et al. (2021). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[1][2][4] JCI Insight, 6(22), e153165.[1][2][4]

-

Qiu, Z., et al. (2011). Sangivamycin-like molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9).[1][2][4] Molecular Cancer Therapeutics.[1][2]

-

Cayman Chemical. Sangivamycin (hydrate) Product Information & Physical Data.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Sangivamycin - Wikipedia [en.wikipedia.org]

- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 5. Discovery of selective and orally bioavailable protein kinase Cθ (PKCθ) inhibitors from a fragment hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sangivamycin-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sustained inhibition of PKCα reduces intravasation and lung seeding during mammary tumor metastasis in an in vivo mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI Insight - Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties [insight.jci.org]

- 11. reddit.com [reddit.com]

- 12. lifetein.com [lifetein.com]

Determination of Sangivamycin Monohydrate IC50: Biochemical and Cellular Profiling

Abstract & Scope

This Application Note provides a rigorous framework for determining the half-maximal inhibitory concentration (IC50) of Sangivamycin monohydrate (NSC 65346), a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic. While historically recognized as a potent inhibitor of Protein Kinase C (PKC) , Sangivamycin also exhibits broad cytotoxicity through RNA synthesis inhibition.

This guide distinguishes between two critical IC50 values:

-

Biochemical IC50: Direct inhibition of the PKC catalytic domain (Target Engagement).

-

Cellular IC50: Phenotypic cytotoxicity in tumor cell lines (Functional Potency).

Compound Profile & Mechanism of Action

Sangivamycin acts as a competitive inhibitor with respect to ATP.[1][2] Unlike lipid-competitive inhibitors (e.g., Calphostin C), Sangivamycin binds directly to the ATP-binding pocket of the kinase.

-

Primary Target: Protein Kinase C (PKC) isoforms.

-

Mechanism: ATP antagonism.

-

Selectivity: High selectivity for PKC over PKA (cAMP-dependent protein kinase).

-

Secondary Effects: Incorporation into RNA/DNA, leading to chain termination or synthesis inhibition.

Visualization: Mechanism of Action

The following diagram illustrates the competitive binding mechanism of Sangivamycin at the PKC active site.

Figure 1: Mechanism of Action. Sangivamycin competes with ATP for the nucleotide-binding pocket of PKC, preventing phosphate transfer to the substrate.

Material Preparation

Critical Note on Solubility: Sangivamycin monohydrate is poorly soluble in water but soluble in DMSO. Proper reconstitution is vital to prevent microprecipitation, which causes false-negative IC50 shifts.

Reconstitution Protocol

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous grade.

-

Target Stock Concentration: 10 mM.

-

Calculation: Molecular Weight of Sangivamycin Monohydrate ≈ 327.3 g/mol .

-

To make 1 mL of 10 mM stock, weigh 3.27 mg of powder.

-

-

Dissolution: Vortex vigorously for 1 minute. If particulates persist, warm to 37°C for 5 minutes.

-

Storage: Aliquot into light-protective amber tubes. Store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

Protocol A: Biochemical IC50 (PKC Kinase Assay)

Objective: Determine the potency of Sangivamycin against purified PKC enzyme.

Methodology: Luminescent ADP Detection (e.g., ADP-Glo™) or FRET-based assay.

Rationale: Radiometric assays (

Experimental Design

-

Enzyme: Recombinant Human PKC

(or specific isoform of interest). -

Substrate: Lipid activator (Phosphatidylserine/Diacylglycerol) + Peptide Substrate.

-

ATP Concentration: Critical. Must be set at or below the

of ATP for the specific PKC isoform (typically 10–50 µM) to permit competitive inhibition detection. Using saturating ATP (e.g., 1 mM) will artificially inflate the IC50.

Step-by-Step Workflow

-

Compound Dilution:

-

Prepare a 3-fold serial dilution of Sangivamycin in DMSO (10 points).

-

Top concentration: 100 µM (Final assay concentration).

-

Intermediate dilution: Dilute DMSO stocks 1:20 into 1X Kinase Buffer to reduce DMSO to 5% (Final assay DMSO will be 1%).

-

-

Reaction Assembly (384-well plate):

-

5 µL PKC Enzyme (0.5 ng/µL) in Kinase Buffer.

-

2.5 µL Sangivamycin (diluted in buffer). Incubate 10 mins at RT to allow equilibrium binding.

-

2.5 µL Substrate/ATP Mix (Initiation).

-

-

Incubation:

-

Incubate at Room Temperature for 60 minutes.

-

-

Detection (ADP-Glo Example):

-

Add 10 µL ADP-Glo Reagent (stops kinase, depletes remaining ATP). Incubate 40 mins.

-

Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.

-

-

Readout: Measure Luminescence (RLU).

Protocol B: Cellular IC50 (Cytotoxicity Profiling)

Objective: Determine the phenotypic IC50 representing cell death/growth inhibition. Methodology: ATP-based Cell Viability Assay (e.g., CellTiter-Glo®). Cell Lines: HL-60 (Leukemia) or MCF-7 (Breast Cancer) are historical benchmarks for Sangivamycin sensitivity.

Step-by-Step Workflow

-

Cell Seeding:

-

Seed cells in white-walled 96-well plates.

-

Density: 3,000–5,000 cells/well (ensure exponential growth phase).

-

Incubate 24 hours at 37°C, 5% CO2.

-

-

Treatment:

-

Readout:

-

Equilibrate plate to Room Temperature (30 mins).

-

Add equal volume of CellTiter-Glo Reagent.

-

Orbitally shake for 2 minutes (lyse cells).

-

Incubate 10 minutes (stabilize signal).

-

Measure Luminescence.[6]

-

Visualization: Experimental Workflow

Figure 2: Parallel workflows for Biochemical (PKC inhibition) and Cellular (Cytotoxicity) IC50 determination.

Data Analysis & Expected Results

Calculation

Normalize raw data to controls:

Fit data using a 4-Parameter Logistic (4PL) Non-Linear Regression :

Reference Values (Benchmarking)

| Parameter | Assay Type | Expected IC50 / Ki | Notes |

| Ki (PKC) | Biochemical | 10 – 15 µM | Competitive with ATP [1].[1][2] |

| IC50 (Cytotoxicity) | Cellular (HL-60) | 20 – 400 nM | Varies by exposure time (24h vs 72h) [2]. |

| IC50 (Cytotoxicity) | Cellular (MM Cells) | ~200 nM | High sensitivity in Multiple Myeloma [3].[6] |

| IC50 (Antiviral) | SARS-CoV-2 | 14 – 82 nM | Potent antiviral activity [4].[7] |

Expert Tips & Troubleshooting

-

ATP Competition: If your biochemical IC50 is >20 µM, check your ATP concentration. High ATP (>100 µM) will outcompete Sangivamycin, shifting the curve to the right.

-

Lipid Co-factors: PKC requires lipids (PS/DAG) for activation. Ensure your reaction buffer includes these, or use a catalytic domain mutant that is lipid-independent, though full-length is physiologically more relevant.

-

Light Sensitivity: Nucleosides can be light-sensitive. Perform dilutions in low light or use amber tubes.

References

-

Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C. Journal of Biological Chemistry, 263(4), 1682-1692. Link

-

Zhu, Y., et al. (2009). ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC. BMC Cancer, 9,[8] 62. Link

-

Kale, A. J., et al. (2012). Sangivamycin-like Molecule 6 Exhibits Potent Anti-Multiple Myeloma Activity through Inhibition of Cyclin-Dependent Kinase-9. Molecular Cancer Therapeutics, 11(11), 2451-2461. Link

-

Bennett, R. L., et al. (2022). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[7] JCI Insight, 7(1), e153165.[3] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 4. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]